molecular formula C11H10BNO4S B14140334 {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid CAS No. 959636-69-2

{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid

Cat. No.: B14140334
CAS No.: 959636-69-2
M. Wt: 263.08 g/mol
InChI Key: GVTZPLCQJFQOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid is a chemical compound with a unique structure that includes a benzothiophene ring and a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid typically involves the introduction of the boronic acid group to the benzothiophene ring. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups to the benzothiophene ring .

Mechanism of Action

The mechanism of action of {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzothiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid is unique due to the presence of both the benzothiophene ring and the boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other boronic acids may not be as effective .

Properties

CAS No.

959636-69-2

Molecular Formula

C11H10BNO4S

Molecular Weight

263.08 g/mol

IUPAC Name

[5-[(diformylamino)methyl]-1-benzothiophen-2-yl]boronic acid

InChI

InChI=1S/C11H10BNO4S/c14-6-13(7-15)5-8-1-2-10-9(3-8)4-11(18-10)12(16)17/h1-4,6-7,16-17H,5H2

InChI Key

GVTZPLCQJFQOTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)CN(C=O)C=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.